molecular formula C15H22NO2+ B3025643 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde CAS No. 436088-47-0

4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde

Cat. No.: B3025643
CAS No.: 436088-47-0
M. Wt: 248.34 g/mol
InChI Key: WOEHFCUOOYMGNF-UHFFFAOYSA-O
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Description

4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is used primarily in biochemical and proteomics research . The compound features an ethoxy group, a piperidin-1-ylmethyl group, and a benzaldehyde moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde typically involves the following steps:

    Formation of the Piperidin-1-ylmethyl Group: This step involves the reaction of piperidine with a suitable alkylating agent to form the piperidin-1-ylmethyl group.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the Benzaldehyde Moiety:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and piperidin-1-ylmethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 4-Ethoxy-3-piperidin-1-ylmethyl-benzoic acid.

    Reduction: 4-Ethoxy-3-piperidin-1-ylmethyl-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-piperidin-1-ylmethyl-benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxy-3-morpholin-4-ylmethyl-benzaldehyde: Similar structure but with a morpholin-4-ylmethyl group instead of a piperidin-1-ylmethyl group.

Uniqueness

4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its lipophilicity, while the piperidin-1-ylmethyl group provides a site for further chemical modification.

Properties

IUPAC Name

4-ethoxy-3-(piperidin-1-ylmethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-15-7-6-13(12-17)10-14(15)11-16-8-4-3-5-9-16/h6-7,10,12H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEHFCUOOYMGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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